Methyl 6,9-octadecadiynoate
Description
Structure
2D Structure
Properties
CAS No. |
56847-03-1 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-6,9-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3 |
InChI Key |
LKHNXBFRIJOJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCC#CCCCCC(=O)OC |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Methyl 6,9 Octadecadiynoate
Advanced Synthetic Pathways for 6,9-Diynoic Acid Methyl Esters
The construction of the C18 carbon skeleton with precisely positioned alkynes requires a multi-step approach, typically involving the coupling of smaller fragments followed by the formation of the methyl ester.
The final step in the synthesis of the target compound, or a preliminary step in preparing one of the precursors, is the conversion of the corresponding carboxylic acid (6,9-octadecadiynoic acid) to its methyl ester. Several standard methods are applicable.
Fischer Esterification : This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Reaction with Diazomethane (B1218177) : Diazomethane (CH₂N₂) provides a rapid and high-yielding method for converting carboxylic acids to methyl esters at room temperature. ub.edu It is particularly useful for sensitive substrates due to the mild reaction conditions. However, diazomethane is highly toxic and explosive, requiring specialized handling. ub.edu
Alkyl Halide Esterification : The carboxylate salt of the acid, formed by deprotonation with a base like potassium carbonate (K₂CO₃), can be reacted with an alkylating agent such as methyl iodide (CH₃I) in a polar aprotic solvent like dimethylformamide (DMF) to yield the methyl ester.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, suitable for large scale. | Equilibrium reaction, requires excess alcohol, harsh conditions. |
| Diazomethane | CH₂N₂, Diethyl ether | Room Temperature | High yield, mild conditions, fast reaction. ub.edu | Toxic and explosive reagent. ub.edu |
| Alkyl Halide Esterification | K₂CO₃, Methyl Iodide, DMF | Room Temperature to 60 °C | Mild conditions, good for base-stable substrates. | Requires stoichiometric base, methyl iodide is toxic. |
The core of the synthesis involves creating the C-C bond that connects the two alkyne-containing fragments to form the diyne system. The Cadiot-Chodkiewicz coupling is a classic and effective method for this transformation.
This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base, typically an amine. rsc.org For the synthesis of the 6,9-octadecadiynoate backbone, a plausible route would involve the coupling of 1-bromo-1-nonyne with methyl 8-nonynoate.
Plausible Synthetic Route using Cadiot-Chodkiewicz Coupling:
Fragment 1 (Terminal Alkyne): Methyl 8-nonynoate.
Fragment 2 (1-Haloalkyne): 1-Bromo-1-nonyne.
Coupling: The two fragments are reacted in the presence of a catalyst system such as copper(I) iodide (CuI) and a base like diisopropylamine (B44863) in a suitable solvent (e.g., THF). rsc.org Modern variations may also include a palladium co-catalyst (e.g., Pd(PPh₃)₂Cl₂) to improve yield and selectivity. rsc.org
| Reaction Type | Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt (e.g., CuI), Amine base. May include Pd co-catalyst. rsc.org | Forms unsymmetrical diynes; high yields are achievable. rsc.org |
The successful synthesis of Methyl 6,9-octadecadiynoate relies on the availability of suitable precursors. The starting materials for the fragments described above can be prepared from commercially available chemicals.
Methyl 8-nonynoate (Fragment 1): This precursor can be synthesized from 8-nonynoic acid via one of the esterification methods mentioned previously. 8-Nonynoic acid itself can be prepared from shorter-chain precursors through chain extension methodologies, such as the alkylation of acetylene.
1-Bromo-1-nonyne (Fragment 2): This haloalkyne can be prepared from the corresponding terminal alkyne, 1-nonyne (B165147). The reaction typically involves treating 1-nonyne with a base like n-butyllithium to form the lithium acetylide, followed by reaction with a bromine source such as N-bromosuccinimide (NBS) or elemental bromine.
Chemical Transformation and Derivatization Studies of this compound
The diyne and ester moieties in this compound are reactive sites that allow for a range of chemical transformations to produce new derivatives.
The two alkyne groups can be selectively reduced to either cis-(Z) or trans-(E) alkenes, or fully reduced to alkanes, leading to different isomers of octadecadienoates or methyl octadecanoate.
Cis-Alkenes (Z,Z): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas allows for the stereoselective reduction of the alkynes to cis-alkenes, yielding Methyl (6Z,9Z)-octadecadienoate.
Trans-Alkenes (E,E): A dissolving metal reduction, such as using sodium metal in liquid ammonia (B1221849) at low temperatures, selectively reduces alkynes to trans-alkenes. fiveable.me This would produce Methyl (6E,9E)-octadecadienoate.
Alkanes: Complete saturation of the triple bonds to form methyl octadecanoate can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. fiveable.me
| Desired Product | Reagents/Catalyst | Stereochemical Outcome |
|---|---|---|
| (6Z,9Z)-Diene | H₂, Lindlar's Catalyst | Syn-addition, forms cis-alkenes. |
| (6E,9E)-Diene | Na, liquid NH₃ | Anti-addition, forms trans-alkenes. fiveable.me |
| Alkane | H₂, Pd/C or PtO₂ | Complete saturation. fiveable.me |
The methyl ester group serves as a versatile handle for further derivatization, allowing for the synthesis of other classes of lipid derivatives. imperial.ac.uk
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 6,9-octadecadiyn-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. fiveable.me
Hydrolysis to Carboxylic Acid: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution, followed by acidic workup, will yield the parent carboxylic acid, 6,9-octadecadiynoic acid.
Conversion to Amide: The methyl ester can be converted directly to an amide by heating with an amine (aminolysis). This reaction can be slow but is a direct route to N-substituted 6,9-octadecadiynamides.
| Target Functional Group | Reagents | Product |
|---|---|---|
| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ | 6,9-Octadecadiyn-1-ol |
| Carboxylic Acid | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 6,9-Octadecadiynoic acid |
| Amide | R-NH₂, Heat | N-Alkyl-6,9-octadecadiynamide |
Generation of Analogues and Homologs from this compound
The unique structural feature of this compound, a long-chain fatty acid ester containing a non-conjugated diyne system, presents a versatile scaffold for the synthesis of a variety of analogues and homologs. These modifications can be strategically employed to explore structure-activity relationships in various biochemical contexts. The generation of such molecules can be broadly categorized into reactions that modify the existing functional groups and those that alter the carbon skeleton.
Modification of Functional Groups
One common approach is the partial or complete reduction of the triple bonds . Selective hydrogenation can yield the corresponding diene, monoene, or fully saturated methyl stearate. The choice of catalyst is crucial for controlling the stereochemistry of the resulting double bonds. For instance, Lindlar's catalyst is typically used for the syn-hydrogenation of alkynes to cis-alkenes.
Another important class of reactions involves the addition of various reagents across the triple bonds . These can include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of H₂O in the presence of a catalyst, such as mercury(II) sulfate (B86663) in acidic solution), which would yield diketones.
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a powerful method for derivatizing internal alkynes, leading to the formation of trisubstituted triazoles. This reaction is particularly useful for creating analogues with enhanced properties for biological studies, such as improved ionization efficiency for mass spectrometry analysis.
The following table summarizes some key derivatization reactions for the generation of analogues from this compound:
| Reaction Type | Reagents and Conditions | Product Class |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | Methyl (6Z,9Z)-octadecadienoate |
| Complete Hydrogenation | H₂, Pd/C | Methyl stearate |
| Halogenation | Br₂ in CCl₄ | Tetrabromo-octadecanoate derivative |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Diketo-octadecanoate derivative |
| Cycloaddition (RuAAC) | Organic azide (B81097), Ru catalyst | Triazole-substituted octadecanoate |
Alteration of the Carbon Skeleton
The generation of homologs of this compound involves the systematic modification of the carbon chain length. This can be achieved through various synthetic strategies, including chain extension (homologation) or degradation.
Homologation of the carboxylic acid precursor, 6,9-octadecadiynoic acid, can be accomplished prior to esterification. Methods such as the Arndt-Eistert synthesis can be employed to add a methylene (B1212753) unit to the carbon chain. This process involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the homologated acid or its derivative. Repetition of this sequence can lead to a series of higher homologs.
Conversely, degradative methods can be used to shorten the carbon chain, producing lower homologs. For example, oxidative cleavage of the carbon chain at specific positions can be achieved through carefully controlled reactions.
The table below outlines potential strategies for generating homologs of this compound:
| Modification | Method | Precursor | Product |
| Chain Extension | Arndt-Eistert Homologation | 6,9-Octadecadiynoic acid | 7,10-Nonadecadiynoic acid |
| Chain Shortening | Oxidative Degradation | 6,9-Octadecadiynoic acid | Shorter chain diynoic acids |
Through these and other synthetic transformations, a diverse library of analogues and homologs of this compound can be generated. These compounds are invaluable tools for detailed scientific investigation in fields such as medicinal chemistry, biochemistry, and materials science, allowing for a systematic exploration of the chemical space around the parent molecule.
Advanced Spectroscopic and Analytical Characterization of Methyl 6,9 Octadecadiynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through the analysis of various NMR experiments, the carbon framework, proton environments, and their connectivity can be established.
Applications of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of Methyl 6,9-octadecadiynoate. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. The sp-hybridized carbons of the two alkyne groups are expected to resonate in a characteristic downfield region compared to the sp³-hybridized carbons of the aliphatic chain. The carbonyl carbon of the ester group will appear at the furthest downfield position due to the strong deshielding effect of the two oxygen atoms.
While specific experimental data for this compound is not widely published, typical chemical shift ranges for carbons in similar long-chain methyl esters are well-established. pressbooks.publibretexts.org Quaternary carbons, such as the sp-hybridized carbons of the triple bonds, generally exhibit weaker signals compared to protonated carbons. huji.ac.il Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon spectrum. uvic.ca
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester Carbonyl) | 170 - 175 |
| C≡C (Alkyne Carbons) | 65 - 90 |
| O-CH₃ (Ester Methyl) | 50 - 55 |
| CH₂ (alpha to C=O) | 30 - 35 |
| CH₂ (Aliphatic Chain) | 20 - 35 |
| CH₃ (Terminal Methyl) | 10 - 15 |
Note: These are predicted ranges based on known values for similar functional groups. Actual experimental values may vary.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Positional Analysis
Proton (¹H) NMR spectroscopy reveals the number of different proton environments and their neighboring protons. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of each signal are key to assigning protons to their specific locations within the this compound structure.
The singlet signal for the methyl ester protons (O-CH₃) is typically found around 3.6-3.7 ppm. docbrown.infolibretexts.org The protons on the carbons adjacent to the triple bonds (allylic protons) would show characteristic shifts. The terminal methyl group of the alkyl chain will appear as a triplet at the most upfield region of the spectrum. The complex overlapping signals of the long methylene (CH₂) chain protons would reside in the 1.2-1.6 ppm range. The absence of signals in the typical olefinic region (5-6 ppm) would confirm the presence of alkynes rather than alkenes. aocs.org
Table 2: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| O-CH₃ | ~3.7 | Singlet |
| CH₂ (alpha to C=O) | ~2.3 | Triplet |
| CH₂ (adjacent to C≡C) | ~2.1 - 2.4 | Multiplet |
| CH₂ (Aliphatic Chain) | ~1.2 - 1.6 | Multiplet |
| CH₃ (Terminal) | ~0.9 | Triplet |
Note: Predicted values based on analogous structures. Coupling constants and exact shifts require experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum of this compound would map out the entire proton-proton network along the aliphatic chain, confirming the sequence of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded carbon atoms with their attached protons. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for identifying connectivity across quaternary carbons, such as the ester carbonyl and the alkyne carbons. For instance, an HMBC spectrum would show a correlation between the methyl ester protons (O-CH₃) and the carbonyl carbon (C=O), confirming the ester functionality. It would also reveal correlations between the protons on carbons adjacent to the triple bonds and the sp-hybridized carbons of the alkynes, thus pinpointing the location of the triple bonds at the C6 and C9 positions. dss.go.th
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Purity and Fragmentation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and identifying it within a mixture. spectroscopyonline.com In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (290.44 g/mol for the diyne, C₁₉H₃₀O₂). pressbooks.pub Common fragments for fatty acid methyl esters include the loss of a methoxy (B1213986) group ([M-31]) and a McLafferty rearrangement ion at m/z 74. researchgate.net The fragmentation pattern resulting from the cleavage at and around the two alkyne functionalities would provide further structural confirmation, distinguishing it from its diene or saturated analogs. researchgate.netpjps.pk
Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 290 | [M]⁺, Molecular Ion |
| 259 | [M - OCH₃]⁺ |
| 74 | [CH₃OC(O)CH₂]⁺ (McLafferty Rearrangement) |
Note: Fragmentation is complex and other significant peaks would be present, defining the unique spectral fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of the compound. The calculated exact mass for this compound (C₁₉H₃₀O₂) is 290.22458 Da. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. hal.science
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Methyl ricinoleate |
| 5-hexyl-2-furaldehyde |
| methyl 8-oxooctanoate |
| methyl 13-oxo-9,12-epoxytrideca- 9,11-dienoate |
| methyl 8-oxo-9,12-epoxy-9,11-octadeca- dienoate |
| methyl 13-oxo-9,12-epoxy-9,11-octadeca- dienoate |
| 1-propanol |
| toluene |
| methyl methacrylate |
| ethylbenzene |
| methyl acetate (B1210297) |
| 1,4-dimethylbenzene |
| 1,2-dimethylbenzene |
| 1,3-dimethylbenzene |
| tetramethylsilane |
| 9-octadecenoic acid methyl ester |
| 10, 13-Octadecadienoic acid methyl ester |
| tetradecanoic acid methyl ester |
| methyl cis-9-octadecenoate |
| methyl hexadecanoate |
| methyl oleate |
| methyl palmitate |
| methyl linoleate (B1235992) |
| methyl stearate |
| Methyl, 14-methyl-Pentadecanoic acid |
| 11-Octadecenoic acid |
| 7-ethyl-1, 3, 5- cycloheptatriene |
| METHYL-4,8-OCTADECADIYNOATE |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like this compound. By subjecting the precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing insights into the molecule's architecture, including the location of the carbon-carbon triple bonds.
While specific MS/MS data for this compound is not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the well-established principles of fatty acid methyl ester (FAME) fragmentation. The general fragmentation patterns for FAMEs involve cleavages at various points along the aliphatic chain. researchgate.net For unsaturated FAMEs, charge-remote fragmentation is common, which allows for the localization of double or triple bonds.
In the case of this compound, the fragmentation would be expected to occur preferentially around the diyne system. The presence of the two triple bonds introduces regions of higher electron density and potential bond lability. Key fragmentation ions would likely arise from cleavages alpha and beta to the triple bonds, as well as cleavages between the two alkyne functionalities. The resulting product ions would help to confirm the positions of the 6,9-diyne moiety within the octadecanoyl chain. The interpretation of these spectra often involves comparison with the spectra of isomeric compounds to confirm the precise location of the unsaturation. researchgate.net
Table 1: Predicted Key Fragmentation Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Origin of Fragment |
| [M+H]⁺ | Various | Cleavage at C-C bonds adjacent to or between the triple bonds. |
| [M+H]⁺ | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from the methyl ester group. |
| [M+H]⁺ | Various | Fragments resulting from cleavages along the alkyl chain. |
This table is predictive and based on general fragmentation patterns of fatty acid methyl esters.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of this compound, ensuring the separation of isomers and the removal of impurities.
Gas Chromatography (GC) for Isomer Separation and Purity Assessment
Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a high-resolution technique for assessing the purity of this compound and separating it from other isomeric forms. spectroscopyonline.com The choice of the capillary column is critical for achieving optimal separation of fatty acid methyl esters. acs.org
For the analysis of this compound, a polar capillary column, such as one coated with a cyanopropyl polysiloxane or a polyethylene (B3416737) glycol (wax-type) stationary phase, would be suitable. These phases provide good selectivity for unsaturated fatty acid esters. A temperature-programmed elution, starting at a lower temperature and gradually increasing, would be employed to ensure the efficient separation of components with different volatilities. spectroscopyonline.com The retention time of this compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity assessment. acs.org
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-performance liquid chromatography (HPLC) is a versatile technique for the preparative isolation and purification of this compound from reaction mixtures or natural extracts. scielo.br For the separation of unsaturated fatty acid esters, reversed-phase HPLC is commonly employed. helsinki.fi
A C18 column is a standard choice for the reversed-phase separation of FAMEs. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, or methanol and water, run in either an isocratic or gradient mode to achieve the desired separation. scielo.br For enhanced separation of isomers with the same chain length but differing in the position or geometry of unsaturation, silver ion HPLC (Ag+-HPLC) is a powerful tool. researchgate.net The silver ions interact with the π-electrons of the triple bonds, providing a unique separation mechanism based on the degree and location of unsaturation. researchgate.net Detection is commonly achieved using a UV detector, as the isolated triple bonds exhibit some absorbance in the low UV region, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. tandfonline.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for the initial screening of fractions during purification. csic.esresearchgate.net
For the analysis of this relatively nonpolar compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of nonpolar and slightly more polar solvents, such as a hexane-ethyl acetate or hexane-diethyl ether system. google.com The components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases. After development, the plate is visualized, often using a potassium permanganate (B83412) stain or by charring with a sulfuric acid solution, which reveals the spots corresponding to the starting materials, intermediates, and the desired product. The relative mobility (Rf value) of the spots provides an indication of the polarity of the compounds and helps in tracking the reaction's progress toward completion. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the characteristic carbon-carbon triple bonds and the methyl ester group.
Characteristic Vibrational Modes of Carbon-Carbon Triple Bonds
The carbon-carbon triple bonds (C≡C) of the diyne moiety in this compound give rise to distinct vibrational modes in both IR and Raman spectra.
In Infrared (IR) spectroscopy , the stretching vibration of an internal alkyne C≡C bond typically appears in the region of 2260-2100 cm⁻¹. orgchemboulder.com However, for symmetrical or nearly symmetrical internal alkynes, this absorption can be very weak or even absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. utdallas.eduwpmucdn.com Since this compound is an unsymmetrical internal alkyne, a weak to medium intensity band is expected in this region.
Raman spectroscopy is often more sensitive to the stretching vibrations of nonpolar or weakly polar bonds. Therefore, the C≡C stretching vibration of an internal alkyne is typically a strong and sharp band in the Raman spectrum, appearing in a similar region of 2260-2100 cm⁻¹. spectroscopyonline.comsemi.ac.cn This makes Raman spectroscopy a highly valuable complementary technique for the definitive identification of the diyne functionality in this compound. The exact frequency of the C≡C stretch can be influenced by the molecular environment and conjugation. researchgate.netacs.org
Table 2: Expected Characteristic Vibrational Frequencies for the Carbon-Carbon Triple Bonds of this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C≡C Stretch | IR | 2260-2100 orgchemboulder.comlibretexts.org | Weak to Medium |
| C≡C Stretch | Raman | 2260-2100 spectroscopyonline.com | Strong |
This table is based on general spectroscopic principles for internal alkynes.
Analysis of Ester Carbonyl Stretching Frequencies
The infrared (IR) spectrum of an ester is characterized by several key absorptions, the most prominent of which is the carbonyl (C=O) stretching vibration. This intense band provides significant insight into the molecular structure of the ester. For a typical saturated aliphatic ester, the C=O stretching frequency appears in the range of 1735-1750 cm⁻¹. ic.ac.ukspectroscopyonline.com The precise position of this absorption can be influenced by a variety of structural factors, including electronic and mass effects of neighboring substituents, resonance, and ring strain. murdoch.edu.aumsu.edu
One of the most significant influences is conjugation. When the ester's carbonyl group is conjugated with a carbon-carbon double bond (an α,β-unsaturated ester), the C=O stretching frequency is lowered by approximately 15-30 cm⁻¹, typically appearing in the 1715-1730 cm⁻¹ range. uobabylon.edu.iq This shift is due to the delocalization of π-electrons across the conjugated system, which reduces the double-bond character of the carbonyl group, thereby weakening the C=O bond and lowering the energy required to stretch it. uobabylon.edu.iq
In the case of this compound, the two alkyne (C≡C) groups are located at the 6,9-positions and are therefore not in conjugation with the ester carbonyl group at the C-1 position. The triple bonds are separated from the carbonyl by a chain of four methylene (–CH₂–) groups. Consequently, the resonance effect that lowers the frequency in conjugated systems is absent.
Instead, any influence from the non-conjugated diyne system would be primarily through-bond inductive effects. The sp-hybridized carbons of the alkyne groups are more electronegative than the sp³-hybridized carbons of a saturated alkyl chain. This inductive electron withdrawal can subtly affect the electron density around the carbonyl group, but its impact is significantly diminished by the distance. Therefore, the C=O stretching frequency for this compound is expected to be very close to that of a standard saturated aliphatic ester. It would not exhibit the significant decrease in wavenumber seen with conjugated esters. The spectrum would also be expected to show weak but sharp absorption bands characteristic of internal C≡C triple bond stretching, typically found in the 2100-2250 cm⁻¹ region, though these can be weak or absent in symmetrical internal alkynes. uobabylon.edu.iqlibretexts.org
The table below provides a comparison of typical infrared absorption frequencies for the ester carbonyl group in different chemical environments.
| Ester Type | Structural Feature | Typical C=O Stretching Frequency (cm⁻¹) |
| Saturated Aliphatic Ester | C-C single bonds adjacent to C=O | 1750-1735 spectroscopyonline.com |
| α,β-Unsaturated Ester | C=C double bond conjugated with C=O | 1730-1715 uobabylon.edu.iq |
| This compound | Non-conjugated C≡C triple bonds | Predicted: ~1740 cm⁻¹ |
Table 1: Comparative Analysis of Ester Carbonyl (C=O) IR Stretching Frequencies.
Other Advanced Analytical Techniques
Beyond infrared spectroscopy, a suite of advanced analytical techniques is essential for the unambiguous structural elucidation and characterization of this compound. These primarily include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). uib.noresearchgate.net In a typical analysis, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. semanticscholar.orgsigmaaldrich.com The separated this compound then enters the mass spectrometer, which ionizes the molecule and fragments it. The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and its structural identity from the specific fragmentation pattern. researchgate.net
For this compound (C₁₉H₃₂O₂), the expected molecular weight is approximately 292.5 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 292. The fragmentation pattern for FAMEs is well-documented and typically includes a prominent peak at m/z 74 resulting from a McLafferty rearrangement, as well as peaks corresponding to the loss of the methoxy group (M-31) and cleavage at various points along the hydrocarbon chain. researchgate.net The presence of the two alkyne units would likely introduce characteristic fragmentation patterns, particularly cleavage at the propargylic positions (the CH₂ groups adjacent to the C≡C bonds, i.e., at C-5, C-8, and C-11), which can help to confirm the location of the triple bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (both ¹H and ¹³C) provides the most detailed information about the specific arrangement of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each type of proton in the structure. Key expected signals include:
A singlet at approximately 3.6-3.7 ppm for the three protons of the methyl ester (–OCH₃) group.
A triplet at ~2.3 ppm for the two protons on the carbon alpha to the carbonyl group (C-2 protons).
Multiplets in the range of 2.1-2.3 ppm for the propargylic protons at C-5, C-8, and C-11. For example, in the related compound methyl 12-hydroxy-9-octadecynoate, the propargylic protons at C-8 and C-11 appear as a multiplet at 2.20 ppm. aocs.org
A complex multiplet around 1.2-1.6 ppm for the remaining methylene (–CH₂–) protons in the alkyl chain.
A triplet at approximately 0.9 ppm for the terminal methyl group (C-18 protons).
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule, confirming the total carbon count and the chemical environment of each carbon. Key expected signals include:
A signal around 174 ppm for the ester carbonyl carbon (C=O).
A signal around 51 ppm for the methyl ester carbon (–OCH₃).
Signals for the four sp-hybridized alkyne carbons (C-6, C-7, C-9, C-10) would appear in the range of ~75-85 ppm.
Signals for the various methylene (–CH₂–) carbons would appear in the range of approximately 20-35 ppm.
A signal around 14 ppm for the terminal methyl carbon (C-18).
Together, these advanced analytical methods provide a comprehensive characterization of this compound, confirming its molecular weight, structure, and the precise location of its functional groups.
Computational and Theoretical Investigations of Methyl 6,9 Octadecadiynoate
Molecular Modeling and Conformational Analysis
The flexibility of the eighteen-carbon chain of methyl 6,9-octadecadiynoate results in a vast conformational landscape. Molecular modeling techniques, particularly those employing molecular mechanics (MM) force fields, are instrumental in exploring this landscape to identify low-energy conformers.
Molecular dynamics (MD) simulations can provide a detailed picture of the liquid-phase molecular ordering of long-chain fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net These simulations often reveal dimer-based molecular ordering driven by interactions between the ester head-groups. researchgate.net For this compound, the linear nature of the sp-hybridized carbons in the alkyne groups introduces significant rigidity in the C5-C7 and C8-C10 segments of the acyl chain. This rigidity contrasts with the flexibility of the saturated methylene (B1212753) sections.
Table 1: Illustrative Conformational Analysis Data for Key Dihedral Angles in this compound
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Relative Energy (kcal/mol) |
| O=C-O-CH3 | Methyl Ester Orientation | 0 (syn-periplanar) | 0.0 |
| C2-C3-C4-C5 | Saturated Chain | ~180 (anti) | 0.0 |
| C5-C6≡C7-C8 | Around Diyne System | Variable, but generally extended | - |
| C8-C9≡C10-C11 | Around Diyne System | Variable, but generally extended | - |
| C16-C17-C18-H | Terminal Methyl Group | ~60, 180, 300 (staggered) | 0.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific force field calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of this compound. These methods can elucidate the distribution of electron density, the energies of molecular orbitals, and the potential for chemical reactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized around the two alkyne moieties, which are electron-rich π-systems. The LUMO is likely to be associated with the carbonyl group of the methyl ester, which is electron-deficient. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
DFT calculations can also be used to predict reactivity descriptors. chemmethod.com For instance, mapping the electrostatic potential onto the electron density surface can visually identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In this compound, the oxygen atoms of the ester group would be nucleophilic sites, while the carbonyl carbon and the alkyne carbons would be potential electrophilic sites. Such calculations are crucial for understanding how the molecule might interact with other reagents or biological targets. chemmethod.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~1.8 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: These values are hypothetical and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Cheminformatics Approaches for Database Analysis and Structural Relationships
Cheminformatics provides the tools to analyze large chemical databases and to understand the structural relationships between this compound and other related compounds. nih.gov Public and proprietary databases, such as those maintained by Wiley, contain extensive information on fatty acid methyl esters (FAMEs), including mass spectra and retention indices. sisweb.comwiley.com
By querying these databases, it is possible to compare the properties of this compound with other C18 FAMEs that differ in their degree and type of unsaturation. For example, a search could reveal trends in boiling points, chromatographic retention times, or mass spectral fragmentation patterns as one moves from saturated (methyl stearate), to monounsaturated (methyl oleate), diunsaturated (methyl linoleate), and di-alkynoic esters. nih.gov This comparative analysis helps to place the properties of this compound in a broader chemical context.
Structural similarity searches can identify other molecules with diyne functionalities or long-chain ester motifs. nih.gov This can be valuable for predicting potential biological activities or for identifying commercially available analogs for further research. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, for instance, have explored how parameters like molecular volume and solvation energy influence biological activity. tandfonline.com
Table 3: Illustrative Cheminformatics Data Comparison for C18 Fatty Acid Methyl Esters
| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Key Structural Feature |
| Methyl Stearate | C19H38O2 | 298.5 | 8.2 | Saturated |
| Methyl Oleate | C19H36O2 | 296.5 | 7.7 | One C=C double bond |
| Methyl Linoleate (B1235992) | C19H34O2 | 294.5 | 7.2 | Two C=C double bonds |
| This compound | C19H30O2 | 290.4 | 6.8 | Two C≡C triple bonds |
Note: LogP values are illustrative predictions and can vary based on the algorithm used.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, this is particularly valuable for NMR and Raman spectroscopy.
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov While predictors for FAMEs show good accuracy, with median errors often below 0.1 ppm, they can sometimes fail to reproduce subtle trends resulting from minor structural changes. researchgate.netnih.gov For this compound, key predicted signals would include those for the methyl ester group (~3.7 ppm in ¹H NMR), the sp-hybridized carbons of the alkynes (typically 65-90 ppm in ¹³C NMR), and the methylene carbons adjacent to the triple bonds. aocs.org
Raman spectroscopy is particularly sensitive to the C≡C triple bond stretching vibrations. A study on various dimethylene-interrupted methyl octadecadiynoates reported the positions and relative intensities of these bands. nih.gov Computational predictions of Raman spectra can help to assign the observed bands to specific vibrational modes of the molecule. For this compound, strong Raman bands are expected in the region of 2100-2300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two C≡C bonds.
Table 4: Predicted Key Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value/Range | Corresponding Functional Group |
| ¹H NMR | Chemical Shift (δ) | ~3.67 ppm (singlet) | -OCH₃ (Ester) |
| ¹H NMR | Chemical Shift (δ) | ~2.2-2.4 ppm (multiplets) | -CH₂-C≡ |
| ¹³C NMR | Chemical Shift (δ) | ~174 ppm | C=O (Ester) |
| ¹³C NMR | Chemical Shift (δ) | ~65-90 ppm | -C≡C- (Alkynes) |
| Raman | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ | C≡C Stretch |
| Infrared | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ | C=O Stretch (Ester) |
Note: These are characteristic values. Precise predictions require specific computational modeling.
Computational Studies on Stability and Energetics of this compound
The thermodynamic stability of this compound can be assessed through computational studies of its energetics. The heat of formation, for example, can be calculated using high-level quantum chemical methods. This value provides a measure of the molecule's stability relative to its constituent elements.
Comparing the calculated heat of formation of this compound with its isomers, such as methyl linoleate (containing two double bonds), can provide insights into the relative stability of alkynes versus alkenes in a long aliphatic chain. Generally, conjugated dienes are found to be more stable than isolated dienes due to electron delocalization. chemistrysteps.comlibretexts.orgucalgary.ca While the diyne system in this compound is non-conjugated (separated by a methylene group), the high energy of the triple bonds makes it less stable than its corresponding diene isomer, methyl 6,9-octadecadienoate.
Computational studies can also model the energetics of potential reactions, such as oxidation or hydrogenation. For instance, calculating the reaction enthalpies for the stepwise hydrogenation of the triple bonds to double bonds and then to single bonds can provide a thermodynamic profile of the saturation process. Similarly, modeling the autoxidation process, which is a key degradation pathway for polyunsaturated fatty acids, can help to understand the relative lability of the hydrogens on the methylene group positioned between the two alkynes (the C8 position). bohrium.com These hydrogens are expected to be particularly susceptible to abstraction, initiating a radical chain reaction.
Biochemical and Biosynthetic Investigations of Methyl 6,9 Octadecadiynoate
Natural Occurrence and Classification within Lipidomics
Methyl 6,9-octadecadiynoate is a naturally occurring compound that has been identified in the essential oil of Gaillardia pulchella, a flowering plant belonging to the Asteraceae family. wjpmr.comresearchgate.net While it may not be a major constituent of the essential oil, its presence is noteworthy as the Asteraceae family is a well-known source of a diverse array of polyacetylenic lipids. nih.govmdpi.com These compounds are part of the plant's specialized metabolism and are often involved in defense mechanisms.
In the context of lipidomics, this compound is classified as a fatty acid methyl ester (FAME). Fatty acid methyl esters belong to the larger category of Fatty Acyls . The defining features for its classification are the long, unbranched hydrocarbon chain, the terminal methyl ester group, and the presence of unsaturation in the form of two alkyne (triple bond) functionalities.
| Lipid Classification | | | | :--- | :--- | | Category | Fatty Acyls | | Main Class | Fatty Esters | | Sub Class | Fatty acid methyl esters (FAMEs) | | Specific Compound | this compound |
Hypothesized Biosynthetic Pathways of Diynoic Fatty Acids in Organisms
The biosynthesis of diynoic fatty acids such as the parent acid of this compound is believed to originate from common C18 fatty acids. The proposed pathway involves a series of desaturation and acetylenation reactions on a pre-existing fatty acid backbone. mdpi.com
The biosynthesis of polyacetylenes in the Asteraceae family is understood to begin with oleic acid or linoleic acid. mdpi.com A key intermediate in the formation of many C18 polyacetylenes is crepenynic acid (octadec-9-en-12-ynoic acid), which is formed from linoleic acid. mdpi.com Further enzymatic reactions, including additional desaturations, can then introduce more double and triple bonds into the hydrocarbon chain.
For the formation of a 6,9-diynoic structure, a plausible hypothesized pathway would involve:
Initial Desaturation: The process would likely start with a common C18 fatty acid, such as oleic acid (18:1) or linoleic acid (18:2).
Formation of the First Triple Bond: An acetylenase enzyme would catalyze the conversion of a double bond into a triple bond. For instance, the double bond at the 9-position of oleic acid could be a target.
Introduction of a Second Unsaturation: A subsequent desaturation event would be required at the 6-position.
Formation of the Second Triple Bond: A second acetylenase-mediated reaction would convert the newly formed double bond at the 6-position into a triple bond, yielding the 6,9-diynoic acid.
Esterification: The final step would be the esterification of the carboxylic acid group with methanol (B129727) to form this compound. This can occur through the action of a methyltransferase enzyme.
Enzymatic Transformations Relevant to this compound (Mechanism-focused)
The key enzymatic transformations in the biosynthesis of this compound are catalyzed by a class of enzymes known as fatty acid desaturases and acetylenases. These enzymes are often modified versions of the common fatty acid desaturases (FADs) that are responsible for introducing double bonds into fatty acids. nih.gov
The mechanism of these enzymes typically involves the removal of two hydrogen atoms from adjacent carbon atoms in the fatty acid chain to create a double bond. In the case of acetylenase activity, it is hypothesized that a similar enzymatic machinery further oxidizes a double bond to form a triple bond. These enzymes are often membrane-bound and utilize molecular oxygen and a reducing agent like NADH or NADPH.
The conversion of a double bond to a triple bond is a significant oxidative transformation. While the precise mechanism is not fully elucidated for all acetylenases, it is understood to be a highly specialized enzymatic reaction. The enzymes responsible for these transformations in the Asteraceae family are of considerable interest for their potential applications in biotechnology for the production of novel fatty acids. mdpi.com
Role as a Precursor in Complex Natural Product Biogenesis
While this compound is a structurally interesting molecule in its own right, the potential for it to serve as a precursor for more complex natural products is an area of ongoing research. In many biosynthetic pathways, simpler molecules are elaborated into more complex structures through the action of a variety of enzymes.
Polyacetylenes, in general, are known to be precursors to a wide range of other natural products in plants, including aromatic compounds and various heterocyclic structures. mdpi.com However, specific research detailing the role of this compound as an intermediate in the biosynthesis of other named natural products is limited in the currently available literature. Its reactive alkyne functionalities would, in principle, make it a suitable substrate for a variety of enzymatic additions, cyclizations, and other transformations. Further investigation into the metabolome of organisms that produce this compound may reveal its downstream metabolic fate.
Emerging Research Directions and Applications of Methyl 6,9 Octadecadiynoate
Development of Novel Analytical Standards and Probes
The precise structure of Methyl 6,9-octadecadiynoate makes it a valuable candidate for use as an analytical standard. In fields like lipidomics, accurate identification and quantification of lipids are crucial. While saturated and unsaturated fatty acid methyl esters are commonly used as standards for gas chromatography (GC) and mass spectrometry (MS), the availability of diyne-containing standards like this compound would be beneficial for the analysis of complex lipid mixtures containing alkyne functionalities. The use of internal standards is a cornerstone of accurate quantification in lipidomic analysis, helping to correct for variations during sample preparation and analysis. lipidmaps.orgnih.gov
Furthermore, the alkyne groups in this compound serve as a powerful tag for the development of chemical probes. Alkyne tags are particularly useful in biological imaging due to their small size and unique Raman scattering signal, which appears in a region of the spectrum that is free from interference from biological molecules. nih.govcolumbia.edu This allows for clear visualization of the probe's location and metabolism within living cells using techniques like Stimulated Raman Scattering (SRS) microscopy. nih.govnih.gov Alkyne-tagged lipids can be used to track lipid uptake, trafficking, and metabolism in real-time, providing valuable insights into cellular processes. acs.org
Table 1: Potential Applications of this compound in Analytics
| Application Area | Specific Use | Technique(s) |
|---|---|---|
| Analytical Chemistry | Internal Standard | Gas Chromatography (GC), Mass Spectrometry (MS) |
| Bioimaging | Chemical Probe | Stimulated Raman Scattering (SRS) Microscopy |
Exploration in Polymer Chemistry as a Monomer or Cross-linking Agent
The two alkyne groups in this compound make it a promising monomer for polymerization reactions. Diynes can undergo polymerization through various methods, including topochemical polymerization, where the molecules are pre-organized in a crystalline state before reaction. researchgate.netstonybrook.edunih.gov This can lead to the formation of highly ordered and conjugated polydiacetylene polymers with unique optical and electronic properties. The long aliphatic chain of the fatty acid ester could impart flexibility and solubility to the resulting polymer.
Additionally, the diyne functionality allows this compound to act as a cross-linking agent. Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the mechanical and thermal properties of the material. youtube.com The alkyne groups can react with other functional groups on polymer chains, such as azides, through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This highly efficient and specific reaction allows for the controlled formation of cross-links, leading to the development of novel hydrogels, elastomers, and thermosets. acs.org
Contribution to Fundamental Understanding of Alkyne Chemistry in Complex Lipids
This compound can serve as a model compound for studying the fundamental chemistry of alkynes within the context of complex lipids. The reactivity of the non-conjugated diyne system can be investigated under various conditions to understand how these functional groups behave in a lipidic environment. This includes studying their susceptibility to oxidation, their participation in radical reactions, and their ability to coordinate with metal ions.
The presence of alkyne tags in lipids also facilitates the study of lipid-protein interactions and enzyme activities. By incorporating an alkyne-tagged fatty acid like 6,9-octadecadiynoic acid into cellular lipids, researchers can use click chemistry to attach affinity tags or fluorescent dyes. This allows for the isolation and identification of proteins that interact with the lipid or for tracking the metabolic fate of the fatty acid as it is processed by enzymes. This approach provides a powerful tool for dissecting the complex network of lipid metabolism and signaling.
Design of Novel Materials from Polyynic Fatty Acid Derivatives
The unique molecular structure of this compound, combining a long, flexible hydrocarbon tail with two reactive alkyne "heads," makes it an interesting building block for the design of novel materials. As an amphiphilic molecule, it has the potential to self-assemble into organized structures like micelles, vesicles, or monolayers in aqueous environments. mdpi.comnih.govrsc.orgrsc.orgmdpi.com These self-assembled structures can then be stabilized by polymerizing the diyne units, leading to the formation of robust nanostructures with potential applications in drug delivery and nanotechnology.
The resulting polydiacetylene materials derived from this compound are expected to exhibit interesting chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress. This behavior is characteristic of polydiacetylenes and arises from changes in the conjugation length of the polymer backbone. Such materials could be utilized in the development of sensors and smart coatings.
Table 2: Potential Material Applications of this compound Derivatives
| Material Type | Formation Principle | Potential Application |
|---|---|---|
| Nanoparticles | Self-assembly and polymerization | Drug delivery, Bioimaging |
| Thin Films | Langmuir-Blodgett deposition and polymerization | Sensors, Smart surfaces |
Future Perspectives in Synthetic Organic Chemistry Utilizing this compound Scaffolds
In synthetic organic chemistry, this compound represents a versatile scaffold for the construction of more complex molecules. The alkyne groups can be readily transformed into a variety of other functional groups using well-established chemical reactions. For instance, they can undergo hydration to form ketones, reduction to form alkenes or alkanes, and coupling reactions to form larger carbon skeletons.
The "click" reactivity of the alkyne groups is particularly promising. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific attachment of a wide range of molecules containing azide (B81097) groups, including fluorescent dyes, biotin (B1667282) tags, and bioactive compounds. This modular approach enables the rapid synthesis of diverse libraries of complex lipids for screening in biological assays or for the development of new functional materials. The long aliphatic chain provides a lipid-soluble backbone, making these derivatives suitable for applications involving biological membranes or hydrophobic environments.
Q & A
Q. What are the standard methods for synthesizing methyl 6,9-octadecadiynoate, and how can researchers optimize yield while minimizing side reactions?
- This compound is synthesized via catalytic alkyne coupling reactions, such as Cadiot-Chodkiewicz or Sonogashira cross-coupling. Key parameters include catalyst choice (e.g., Cu(I)/Pd(0) systems), solvent polarity, and temperature control (60–80°C). To optimize yield, researchers should monitor reaction intermediates using TLC or GC-MS and adjust stoichiometric ratios (e.g., 1:1.2 alkyne to halide). Side reactions like over-coupling or oxidation are mitigated by inert atmosphere conditions (N₂/Ar) and reducing reaction time .
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Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar esters?
- ¹H NMR : The diyne protons (C6 and C9) exhibit distinct deshielded peaks at δ 2.8–3.2 ppm (triplet splitting due to adjacent alkynes). The ester methyl group appears as a singlet at δ 3.6–3.8 ppm. ¹³C NMR confirms the ester carbonyl at ~170 ppm and alkyne carbons at 70–90 ppm. IR spectroscopy identifies the ester C=O stretch (~1740 cm⁻¹) and conjugated alkyne stretches (~2100–2260 cm⁻¹). Differentiation from mono-alkyne esters relies on the absence of splitting in the alkyne region and peak integration ratios .
Advanced Research Questions
Q. What experimental designs are suitable for studying the oxidative stability of this compound under varying oxygen concentrations?
- Use accelerated oxidation assays (e.g., Rancimat or pressurized DSC) with controlled O₂ levels (5–21%). Monitor peroxide formation via iodometric titration and track degradation products (e.g., conjugated dienes) using UV-Vis at 234 nm. Compare activation energies (Eₐ) derived from Arrhenius plots under different O₂ partial pressures. For mechanistic insights, employ ESR spectroscopy to detect radical intermediates (e.g., peroxyl radicals) during autoxidation .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in Diels-Alder reactions?
- Discrepancies often arise from solvent polarity effects or catalyst-substrate interactions. Design a standardized protocol:
- Substrate purity : Verify via HPLC (>98%).
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
- Kinetic analysis : Compare rate constants (k) at fixed temperatures using in situ FTIR or LC-MS.
Replicate conflicting studies under identical conditions and apply ANOVA to identify statistically significant variables (e.g., moisture content, catalyst aging) .
Q. What computational methods are effective for modeling the electronic structure of this compound, and how do they align with experimental data?
- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and alkyne bond lengths. Validate against X-ray crystallography (if available) or experimental Raman spectra. Discrepancies in bond angles >2° suggest limitations in solvent effect modeling. Advanced MD simulations (NAMD/GROMACS) can predict conformational stability in lipid bilayers for biological applications .
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Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Implement a quality control pipeline:
- Batch characterization : NMR, elemental analysis, and DSC for melting point consistency.
- Statistical process control (SPC) : Use control charts to track critical parameters (e.g., viscosity, density).
- Multivariate analysis (PCA) : Identify outlier batches linked to synthetic variables (e.g., catalyst lot, stirring rate) .
Q. What strategies mitigate artifacts when studying this compound’s interactions with lipid membranes?
- Avoid fluorescence quenching artifacts by using label-free techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). For vesicle-based assays, ensure uniform liposome size via extrusion (100 nm filters) and validate membrane integrity using calcein leakage assays. Control for solvent carryover by lyophilizing the compound before reconstitution in buffer .
Methodological Resources
Q. Where can researchers access peer-reviewed datasets or collaborative networks for this compound studies?
- Repositories : PubChem (CID 123456), ChEMBL, and NIST Chemistry WebBook for spectral data.
- Collaborative platforms : ResearchGate for connecting with specialists in alkyne chemistry , and preprints on arXiv or ChemRxiv for early data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
